N-(1,3-Benzodioxol-5-yl)-2-nitrobenzamide (CAS 420813-90-7): A Comprehensive Technical Guide to Structure, Synthesis, and Properties
N-(1,3-Benzodioxol-5-yl)-2-nitrobenzamide (CAS 420813-90-7): A Comprehensive Technical Guide to Structure, Synthesis, and Properties
Executive Summary
N-(1,3-Benzodioxol-5-yl)-2-nitrobenzamide is a synthetic small molecule frequently utilized in high-throughput screening (HTS) libraries and medicinal chemistry campaigns[1]. Characterized by its dual-pharmacophore architecture—a 1,3-benzodioxole ring and a 2-nitrobenzamide moiety—this compound serves as a versatile scaffold for developing targeted therapeutics. This whitepaper provides an in-depth analysis of its physicochemical properties, structural rationale, and a self-validating protocol for its synthesis.
Molecular Architecture and Pharmacophore Analysis
The structural integrity of N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide relies on three distinct functional domains, each contributing specific physicochemical and binding properties:
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1,3-Benzodioxole (Methylenedioxybenzene) Core : This moiety frequently acts as a bioisostere for catechol or dimethoxybenzene groups. It provides favorable lipophilic interactions within hydrophobic protein pockets. However, the methylene bridge is a known site for CYP450-mediated oxidative metabolism, which must be considered during pharmacokinetic optimization.
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Amide Linker : The central amide bond provides structural rigidity. It serves as both a hydrogen bond donor (N-H) and acceptor (C=O), which are critical for anchoring the molecule to target proteins (e.g., kinase hinge regions).
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2-Nitrobenzamide Group : The ortho-nitro group introduces significant steric hindrance, forcing the amide plane out of coplanarity with the phenyl ring. The nitro group acts as a strong electron-withdrawing group (EWG) and a potent hydrogen bond acceptor.
Pharmacophore mapping of N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide.
Physicochemical Profiling and Drug-Likeness
The compound exhibits favorable drug-like properties, strictly adhering to Lipinski's Rule of Five, making it an excellent candidate for oral bioavailability and cellular permeability.
| Property | Value | Lipinski Compliance |
| CAS Number | 420813-90-7[1] | N/A |
| Molecular Formula | C14H10N2O5[1] | N/A |
| Molecular Weight | 286.24 g/mol | Yes (< 500 Da) |
| Hydrogen Bond Donors | 1 (N-H) | Yes (≤ 5) |
| Hydrogen Bond Acceptors | 7 (O, N) | Yes (≤ 10) |
| Rotatable Bonds | 4 | Yes (≤ 10) |
| Topological Polar Surface Area (TPSA) | ~93.4 Ų | Yes (≤ 140 Ų) |
Synthetic Methodology and Reaction Mechanisms
The most efficient and scalable route to synthesize N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide is via a modified Schotten-Baumann acylation[2]. This involves the bimolecular nucleophilic acyl substitution of 2-nitrobenzoyl chloride with 1,3-benzodioxol-5-amine[3].
Mechanistic Rationale : The reaction proceeds via the nucleophilic attack of the primary amine on the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate[2]. Subsequent collapse of this intermediate expels a chloride leaving group[3]. A non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is employed to neutralize the generated hydrochloric acid (HCl), driving the equilibrium forward and preventing the protonation of the nucleophilic amine[4].
Synthetic workflow and intermediate generation for the amide coupling.
Experimental Protocol: Self-Validating Synthesis
This protocol is designed to ensure high yield and purity by controlling reaction kinetics and mitigating side reactions (e.g., di-acylation).
Step 1: Preparation and Nucleophile Activation
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Action : In an oven-dried 100 mL round-bottom flask flushed with argon, dissolve 1.0 equivalent (eq) of 1,3-benzodioxol-5-amine in anhydrous dichloromethane (DCM) to achieve a 0.2 M concentration.
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Causality : Anhydrous conditions prevent the competitive hydrolysis of the highly reactive 2-nitrobenzoyl chloride into 2-nitrobenzoic acid.
Step 2: Base Addition and Thermal Control
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Action : Add 1.5 eq of DIPEA to the stirring solution. Submerge the flask in an ice-water bath to cool the mixture to 0 °C.
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Causality : DIPEA acts as an acid scavenger[4]. Its steric bulk prevents it from acting as a competing nucleophile. Cooling to 0 °C controls the exothermic nature of the acyl substitution, preventing thermal degradation and minimizing the formation of di-acylated byproducts.
Step 3: Electrophile Introduction
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Action : Dissolve 1.1 eq of 2-nitrobenzoyl chloride in a minimal volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes using an addition funnel.
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Causality : Dropwise addition maintains a low steady-state concentration of the electrophile, ensuring that the primary amine reacts selectively and completely.
Step 4: Reaction Propagation and Monitoring
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Action : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via Thin-Layer Chromatography (TLC) using a 7:3 Hexanes:Ethyl Acetate solvent system.
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Causality : TLC provides real-time validation of amine consumption (disappearance of the polar starting material spot) and product formation.
Step 5: Quenching and Biphasic Workup
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Action : Quench the reaction by adding an equal volume of saturated aqueous NaHCO3. Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Wash the combined organic layers sequentially with 1M HCl, water, and brine.
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Causality : NaHCO3 neutralizes any residual acid chloride. The 1M HCl wash is critical for removing unreacted 1,3-benzodioxol-5-amine and the DIPEA-HCl salt. Brine removes residual water from the organic phase.
Step 6: Isolation and Purification
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Action : Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude solid via recrystallization from hot ethanol.
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Causality : Recrystallization leverages the differential solubility of the product versus trace impurities at elevated temperatures, yielding highly pure N-(1,3-benzodioxol-5-yl)-2-nitrobenzamide crystals suitable for biological screening.
References
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[2] Title: Chemistry Schotten Baumann Reaction, Source: SATHEE / IIT Kanpur. URL: [Link]
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[3] Title: Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples, Source: Vedantu. URL:[Link]
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[4] Title: Schotten Baumann Reaction, Source: BYJU'S. URL:[Link]

